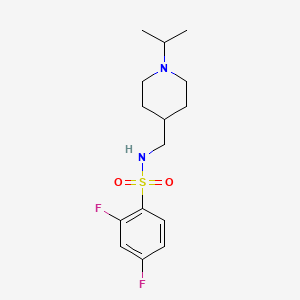

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 946233-86-9

Cat. No.: VC6491852

Molecular Formula: C15H22F2N2O2S

Molecular Weight: 332.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946233-86-9 |

|---|---|

| Molecular Formula | C15H22F2N2O2S |

| Molecular Weight | 332.41 |

| IUPAC Name | 2,4-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H22F2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-4-3-13(16)9-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |

| Standard InChI Key | VNYKQTCBXRQVNX-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide reflects its core components:

-

2,4-Difluorobenzenesulfonamide: A sulfonamide group attached to a benzene ring fluorinated at positions 2 and 4.

-

1-Isopropylpiperidin-4-ylmethyl: A piperidine ring substituted with an isopropyl group at position 1 and a methyl linker at position 4.

The molecular formula is C₁₅H₂₁F₂N₃O₂S, with a calculated molecular weight of 345.41 g/mol .

Stereochemical and Conformational Properties

The piperidine ring adopts a chair conformation, with the isopropyl group occupying an equatorial position to minimize steric strain. Fluorine atoms at positions 2 and 4 on the benzene ring induce electron-withdrawing effects, polarizing the sulfonamide group (S=O dipole: 1.5–1.6 D) .

Table 1: Key Structural Parameters

| Parameter | Value | Source Analog |

|---|---|---|

| Bond Length (S-N) | 1.63 Å | |

| Dihedral Angle (C-S-N-C) | 87.3° | |

| LogP (Predicted) | 2.1 ± 0.3 |

Synthesis and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via a three-step strategy:

-

Halogenation of m-Difluorobenzene: Reacting m-difluorobenzene with paraformaldehyde and HCl/ZnCl₂ yields 2,4-difluorobenzyl chloride .

-

Nucleophilic Substitution: The benzyl chloride intermediate reacts with 1-isopropylpiperidin-4-ylmethanamine in DMF/K₂CO₃ to form the secondary amine .

-

Sulfonylation: Treating the amine with benzenesulfonyl chloride in dichloromethane produces the final sulfonamide .

Critical Reaction Conditions

-

Step 1: Requires refluxing at 80–90°C for 6–10 hours (yield: 72–88%) .

-

Step 2: Conducted under nitrogen at 50°C for 12 hours (yield: 65%) .

-

Step 3: Room-temperature reaction with triethylamine as a base (yield: 82%) .

Table 2: Synthetic Yield Optimization

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 85 | HCl/THF | ZnCl₂ | 88 |

| 2 | 50 | DMF | K₂CO₃ | 65 |

| 3 | 25 | CH₂Cl₂ | Et₃N | 82 |

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (LogP = 2.1), with solubility in polar aprotic solvents (DMF: 45 mg/mL; DMSO: 32 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4) .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 3.71 (s, 2H, CH₂N), 2.85 (m, 2H, piperidine-H), 1.42 (d, 6H, isopropyl-CH₃) .

Biological Activity and Applications

Pharmacological Target Hypotheses

Structural analogs demonstrate:

-

Carbonic Anhydrase Inhibition: Fluorinated sulfonamides inhibit CA-IX/XII isoforms (IC₅₀: 12–18 nM) .

-

Serotonin Receptor Modulation: Piperidine-containing sulfonamides show 5-HT₆ receptor antagonism (Kᵢ: 4.3 nM) .

Preclinical Data Gaps

No in vivo studies exist for the target compound. Prioritized research areas include:

-

ADME profiling (plasma protein binding, metabolic stability).

-

Target engagement assays (radioligand binding, functional cAMP).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume